![molecular formula C20H21N3O3 B4624509 2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic phenyl and propanamide precursors, followed by the introduction of the 1,2,4-oxadiazol ring through cyclization reactions. For example, related compounds have been synthesized through reactions involving piperidinomethyl phenoxy propyl butanamides and tetrazolylthio moieties, indicating a complex synthetic route that may involve steps such as nucleophilic substitution, condensation, and ring closure reactions to introduce the oxadiazol component (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of similar compounds features intramolecular hydrogen bonding, enol-keto tautomerism, and significant solvatochromism effects, depending on the substitution pattern, solvent nature, pH, and environmental temperature. These structural characteristics suggest that "2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide" likely possesses similar dynamic structural features that influence its chemical behavior and interactions (Kakanejadifard et al., 2013).
Scientific Research Applications
Antimicrobial Applications
Occurrence and Environmental Fate of Parabens Parabens, which share a phenolic structure similar to parts of the chemical compound , are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their widespread use and subsequent environmental release raise concerns about their potential as endocrine disruptors. Research indicates that despite wastewater treatments, parabens persist in effluents and can be found in surface waters and sediments. This persistence underscores the need for ongoing research into less harmful alternatives and the environmental impact of synthetic compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Properties of Structural Analogs
1,3,4-Oxadiazole Derivatives The 1,3,4-oxadiazole ring, a component of the compound , is noted for its presence in a variety of molecules with significant pharmacological activities. Compounds featuring this ring structure have been explored for their potential in treating a wide range of diseases, highlighting the versatility and therapeutic potential of this structural motif. Research into 1,3,4-oxadiazole derivatives has led to the development of compounds with anticancer, antifungal, antibacterial, and anti-inflammatory properties, among others. This demonstrates the importance of continued investigation into compounds containing the 1,3,4-oxadiazole ring for pharmaceutical development (Verma et al., 2019).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-8-10-16(11-9-13)19-22-18(26-23-19)12-21-20(24)15(3)25-17-7-5-4-6-14(17)2/h4-11,15H,12H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUVIOAXYJVCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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